(6Z)-2-butyl-6-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-2-BUTYL-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-BUTYL-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the butyl, chloro, fluoro, and methoxy substituents under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-BUTYL-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
(6Z)-2-BUTYL-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6Z)-2-BUTYL-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures with chlorine substituents and are used in the production of dyes and herbicides.
Heparinoids: These compounds have structures similar to heparin and are found in marine organisms.
Uniqueness
(6Z)-2-BUTYL-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific combination of substituents and the thiadiazolo[3,2-a]pyrimidin-7-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C24H22ClFN4O3S |
---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
(6Z)-2-butyl-6-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H22ClFN4O3S/c1-3-4-5-20-29-30-22(27)17(23(31)28-24(30)34-20)10-15-11-18(25)21(19(12-15)32-2)33-13-14-6-8-16(26)9-7-14/h6-12,27H,3-5,13H2,1-2H3/b17-10-,27-22? |
InChI Key |
VPCDFFVSKHVCDN-UQJNUVEPSA-N |
Isomeric SMILES |
CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)F)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)F)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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